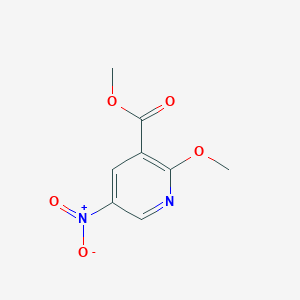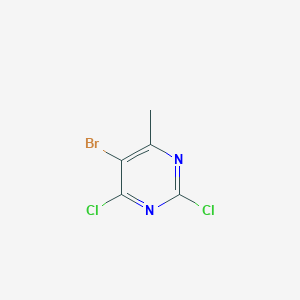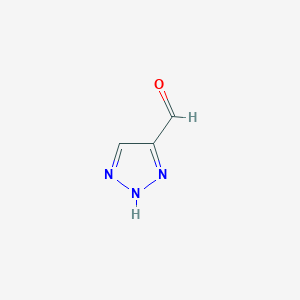
Methyl 2-methoxy-5-nitronicotinate
Descripción general
Descripción
“Methyl 2-methoxy-5-nitronicotinate” is a chemical compound with the CAS Number: 122433-50-5 . It has a molecular weight of 212.16 . The IUPAC name for this compound is methyl 2-methoxy-5-nitronicotinate .
Molecular Structure Analysis
The InChI code for “Methyl 2-methoxy-5-nitronicotinate” is1S/C8H8N2O5/c1-14-7-6 (8 (11)15-2)3-5 (4-9-7)10 (12)13/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.
Aplicaciones Científicas De Investigación
It’s worth noting that the applications of a chemical compound can be vast and varied, depending on the field of study. They can be used in fields like Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . The specific use of “Methyl 2-methoxy-5-nitronicotinate” would depend on the research question being addressed, the experimental design, and the desired outcomes.
“Methyl 2-methoxy-5-nitronicotinate” is a chemical compound with the molecular formula C8H8N2O5 . It’s used in various fields like Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . The specific use of this compound would depend on the research question being addressed, the experimental design, and the desired outcomes.
“Methyl 2-methoxy-5-nitronicotinate” is a chemical compound with the molecular formula C8H8N2O5 . It’s used in various fields like Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . The specific use of this compound would depend on the research question being addressed, the experimental design, and the desired outcomes.
Safety And Hazards
The safety information available indicates that “Methyl 2-methoxy-5-nitronicotinate” should be handled with care. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing . It’s also recommended to use personal protective equipment as required .
Propiedades
IUPAC Name |
methyl 2-methoxy-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-7-6(8(11)15-2)3-5(4-9-7)10(12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKVLUGRWNKURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559522 | |
| Record name | Methyl 2-methoxy-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-5-nitronicotinate | |
CAS RN |
122433-50-5 | |
| Record name | Methyl 2-methoxy-5-nitro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122433-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxy-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)

![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)


![Acetamide, 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]-](/img/structure/B181396.png)

![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)
